molecular formula C9H15NO B3051040 Acrylamide, N-cyclohexyl- CAS No. 3066-72-6

Acrylamide, N-cyclohexyl-

Cat. No. B3051040
CAS RN: 3066-72-6
M. Wt: 153.22 g/mol
InChI Key: PMJFVKWBSWWAKT-UHFFFAOYSA-N
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Description

Acrylamide, N-cyclohexyl-, also known as N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide, is an organic compound . It is a derivative of acrylamide, which is a white odorless solid, soluble in water and several organic solvents . Acrylamide is a vinyl-substituted primary amide .


Synthesis Analysis

The synthesis of N-cyclohexyl-acrylamide (NCA) molecule has been described in various studies . One study reported a metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study discussed the synthesis of hydrogels using N-cyclohexylacrylamide (NCA) and Acrylamide (AM) monomers .


Molecular Structure Analysis

The molecular formula of N-Cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide is C16H26N2O2 . Its average mass is 278.390 Da and its monoisotopic mass is 278.199432 Da .


Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .


Physical And Chemical Properties Analysis

Acrylamide is a white crystalline solid at normal temperature and pressure . It has a melting point of 84 - 84.5°C and a boiling point of 125°C at 25 mmHg (3.3 kPa) .

Scientific Research Applications

Industrial and Polymer Applications

Acrylamide, a vinyl monomer, is extensively used for the synthesis of polyacrylamides. It's employed in various industrial processes, including the treatment of drinking water and as an additive in cosmetics. Its polymeric form, polyacrylamide, has wide-ranging applications such as in wastewater treatment, paper manufacturing, and as a soil conditioner. Polyacrylamide is also used in laboratory settings as a solid support for protein electrophoresis (Friedman, 2003).

Environmental Fate and Biodegradability

In the environment, acrylamide demonstrates high mobility in soil and can travel long distances in groundwater. It is biodegradable and not absorbed by sediments or significantly affected by water treatment processes. This environmental behavior is crucial for understanding its fate and potential impacts when used in various industrial applications (Smith & Oehme, 1991).

Biochemical Studies and Toxicity

Acrylamide has been studied extensively in terms of its biochemical interactions and potential toxic effects. It is known to cause deleterious effects on renal and hepatic physiology, as evidenced in studies involving acrylamide-treated rats. These studies have shown dose-dependent alterations in blood chemistry and cytometry parameters, indicating its impact on liver and kidney functions (Rivadeneyra-Domínguez et al., 2018).

Applications in Bioengineering

Poly(N-isopropyl acrylamide), a derivative of acrylamide, has been used significantly in bioengineering applications. It is particularly notable for its role in the nondestructive release of biological cells and proteins from substrates. This has applications in studying extracellular matrices, cell sheet engineering, tumor spheroid formation, bioadhesion, and individual cell manipulation (Cooperstein & Canavan, 2010).

Chemical Modification and Surface Grafting

Research has been conducted on the grafting of acrylamide onto surfaces, such as polyethylene, using peroxide initiators. This demonstrates its potential in surface modification, which could have various industrial and research applications. However, this process requires further development for commercial use (Kildal, Olafsen & Stori, 1992).

Mechanism of Action

The exact chemical mechanisms governing acrylamide formation are not yet known . Both genotoxic and non-genotoxic modes of action of acrylamide are discussed with special emphasis on DNA adduct-targeted mutagenesis .

Safety and Hazards

Acrylamide is a potential occupational carcinogen . It is recommended to avoid inhalation of dust and contact with skin and eyes .

Future Directions

There are ongoing research efforts to explore the properties and applications of acrylamide and its derivatives . For instance, one study reported a novel metal-free photoredox-catalyzed cyclization reaction of N-aryl acrylamide that provides synthetically valuable oxindole derivatives . Another study conducted a systematic review on the mercaptoacid metabolites of acrylamide .

properties

IUPAC Name

N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFVKWBSWWAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184703
Record name Acrylamide, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylamide, N-cyclohexyl-

CAS RN

3066-72-6
Record name N-Cyclohexylacrylamide
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URL https://commonchemistry.cas.org/detail?cas_rn=3066-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylamide, N-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylamide, N-cyclohexyl-
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Record name Acrylamide, N-cyclohexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuric acid (46.0 g) was placed in a 3-liter 3-neck flask and heated to 45° C. A mixture of acrylonitrile (94.5g) and cyclohexanol (180.2g) was prepared and added to the flask simultaneously with additional sulfuric acid (95.8%, 322.3 g) keeping the temperature at 45°-55° C. At the end of the addition, the brown solution was heated to 60° C. for 3 hours. The mixture was then poured into 3 liters of ice water with constant stirring. The white precipitate formed was filtered, washed with water until filtrate is no longer acidic and dried in a vacuum oven at 55° C. to yield N-cyclohexylacrylamide (242.4 g, 88%); m.p. 109°-110° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

59 g of β-hydroxypropionamide and 69.4 g of cyclohexylamine were heated with 50 mg of 2,6-di-t-butyl-pcresol for 5 hours in a temperature range of 130°-170° C. until the evolution of ammonia was complete. After adding 2.5 g of polyphosphoric acid the reaction mixture was maintained at 164° C. for 1 hour and then distilled in a water jet vacuum. The main run was taken off between 140° and 160° C. at 11 bar and crystallized in the receiver.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 104.1 g (1.05 mole) of cyclohexylamine for 8 hours in a temperature range of 130°-170° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90°-110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 93.5 g (0.61 mole=61% of the theoretical yield) of N-cyclohexylacrylamide having a Bp0.1 of 124°-128° C., which solidifies into crystalline form in the receiver, are distilled off.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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